6-Phenylnicotinamide 6-Phenylnicotinamide
Brand Name: Vulcanchem
CAS No.: 43083-19-8
VCID: VC12011000
InChI: InChI=1S/C12H10N2O/c13-12(15)10-6-7-11(14-8-10)9-4-2-1-3-5-9/h1-8H,(H2,13,15)
SMILES: C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)N
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol

6-Phenylnicotinamide

CAS No.: 43083-19-8

Cat. No.: VC12011000

Molecular Formula: C12H10N2O

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

6-Phenylnicotinamide - 43083-19-8

Specification

CAS No. 43083-19-8
Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
IUPAC Name 6-phenylpyridine-3-carboxamide
Standard InChI InChI=1S/C12H10N2O/c13-12(15)10-6-7-11(14-8-10)9-4-2-1-3-5-9/h1-8H,(H2,13,15)
Standard InChI Key DEXXUAYUPWXXRO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)N
Canonical SMILES C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)N

Introduction

Chemical Structure and Nomenclature

The molecular structure of 6-phenylnicotinamide consists of a pyridine core with a phenyl substituent at the 6-position and a carboxamide group at the 3-position. Its systematic IUPAC name is 3-carbamoyl-6-phenylpyridine, and its molecular formula is C12H10N2O\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}. The phenyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the amide moiety contributes to hydrogen bonding interactions with biological targets .

Structural Features:

  • Pyridine ring: Provides aromaticity and serves as a rigid scaffold.

  • 6-Phenyl substitution: Modulates electronic properties and steric bulk.

  • Carboxamide group: Enhances solubility and participates in target binding.

The compound’s structure has been confirmed via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Key spectral data include:

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d6): δ 8.90 (s, 1H, pyridine H-2), 8.30 (d, J=8.0HzJ = 8.0 \, \text{Hz}, 1H, pyridine H-4), 7.80–7.60 (m, 5H, phenyl), 7.50 (d, J=8.0HzJ = 8.0 \, \text{Hz}, 1H, pyridine H-5), 6.90 (br s, 2H, NH2) .

  • IR (KBr): 3350 cm1^{-1} (N–H stretch), 1660 cm1^{-1} (C=O stretch).

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 6-phenylnicotinamide typically involves amidation reactions between nicotinic acid derivatives and aniline. A representative protocol includes:

  • Reactants: Nicotinoyl chloride (1.0 equiv), aniline (1.2 equiv).

  • Conditions: Dichloromethane (DCM), room temperature, 12 hours.

  • Workup: Aqueous extraction, column chromatography (SiO2_2, ethyl acetate/hexane).

  • Yield: 65–75% .

Advanced Methodologies

Recent patents describe optimized routes using transition-metal catalysis. For example, a palladium-catalyzed coupling between 6-chloronicotinamide and phenylboronic acid achieves yields >85% under mild conditions (THF, 50°C, 6 h) . Key advancements include:

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%).

  • Base: K2 _2CO3_3.

  • Purification: Recrystallization from ethanol .

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)
Conventional Amidation65–759512
Pd-Catalyzed Coupling85–90986

Physicochemical Properties

6-Phenylnicotinamide exhibits balanced solubility and stability:

  • Solubility: 27 μM in water; >10 mM in DMSO .

  • Melting Point: 189–191°C.

  • LogP: 2.1 (predicted), indicating moderate lipophilicity .

  • Stability: Stable under ambient conditions for 6 months; degrades at pH <2 or >10 .

Biological Activities and Mechanisms

TRPV1 Antagonism

6-Phenylnicotinamide derivatives, such as SB-782443, inhibit transient receptor potential vanilloid 1 (TRPV1), a key mediator of inflammatory pain. In rodent models, these compounds reduce thermal hyperalgesia (ED50_{50} = 3 mg/kg) and mechanical allodynia .

Mechanistic Insights:

  • Competitive binding to the TRPV1 capsaicin site (Ki_i = 12 nM).

  • Suppression of substance P release in dorsal root ganglia .

EP2 Receptor Antagonism

As a prostaglandin E2 receptor (EP2) antagonist, 6-phenylnicotinamide derivatives attenuate neuroinflammation. In microglial cells, they reduce COX-2 expression by 80% at 10 μM and inhibit IL-6 secretion (IC50_{50} = 0.5 μM) .

Neuroprotective Effects:

  • 50% reduction in hippocampal neuron loss in murine status epilepticus models.

  • Amelioration of Aβ-induced cognitive deficits in Alzheimer’s disease models .

Pharmacological Profiles

Pharmacokinetics

  • Bioavailability: 45% in rats (oral administration).

  • Half-life: 2.3 hours (plasma), 8 hours (brain).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 6-phenylnicotinic acid .

Toxicity

  • Acute Toxicity (LD50_{50}): >500 mg/kg (mice, i.p.).

  • Genotoxicity: Negative in Ames test .

Applications in Drug Development

Analgesics

Derivatives like 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide (SB-782443) have entered preclinical trials for chronic pain, demonstrating superior efficacy to gabapentin in postherpetic neuralgia models .

Neurodegenerative Diseases

EP2 antagonists derived from 6-phenylnicotinamide show promise in Alzheimer’s disease, reducing amyloid-β plaques by 40% in transgenic mice after 4 weeks of treatment .

Challenges and Future Directions

Despite its potential, 6-phenylnicotinamide faces limitations:

  • Solubility: Poor aqueous solubility necessitates prodrug strategies.

  • Selectivity: Off-target activity at EP4 receptors (IC50_{50} = 1.2 μM vs. EP2 IC50_{50} = 0.05 μM) .

Future Research Priorities:

  • Development of brain-targeted formulations.

  • Exploration of dual TRPV1/EP2 antagonists for synergistic effects.

  • Long-term toxicity studies in non-rodent species.

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